molecular formula C30H19Br B3030701 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene CAS No. 944801-33-6

9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene

Cat. No.: B3030701
CAS No.: 944801-33-6
M. Wt: 459.4 g/mol
InChI Key: XFKJCQNYVLAQMP-UHFFFAOYSA-N
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Description

9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene: is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene typically involves multi-step organic reactions. One common method is the bromination of 10-[3-(2-naphthalenyl)phenyl]-anthracene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Scientific Research Applications

Chemistry: 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials for organic electronics .

Biology and Medicine:

Industry: In the industrial sector, this compound is valuable in the development of organic light-emitting di

Properties

IUPAC Name

9-bromo-10-(3-naphthalen-2-ylphenyl)anthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19Br/c31-30-27-14-5-3-12-25(27)29(26-13-4-6-15-28(26)30)24-11-7-10-22(19-24)23-17-16-20-8-1-2-9-21(20)18-23/h1-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKJCQNYVLAQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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